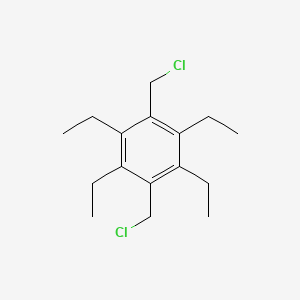
1,4-Bis(chloromethyl)-2,3,5,6-tetraethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(chloromethyl)-2,3,5,6-tetraethylbenzene is an organic compound with the molecular formula C14H20Cl2 It is a derivative of benzene, where the hydrogen atoms at the 1, 4 positions are replaced by chloromethyl groups, and the hydrogen atoms at the 2, 3, 5, and 6 positions are replaced by ethyl groups
准备方法
Synthetic Routes and Reaction Conditions: 1,4-Bis(chloromethyl)-2,3,5,6-tetraethylbenzene can be synthesized through a chloromethylation reaction. This involves the reaction of 2,3,5,6-tetraethylbenzene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction typically occurs under reflux conditions to ensure complete chloromethylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of advanced catalysts and solvents can enhance the efficiency and selectivity of the chloromethylation process.
化学反应分析
Types of Reactions: 1,4-Bis(chloromethyl)-2,3,5,6-tetraethylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with various nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydrolysis, and primary or secondary amines for amination.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products:
Substitution Reactions: Products include 1,4-bis(aminomethyl)-2,3,5,6-tetraethylbenzene, 1,4-bis(thiomethyl)-2,3,5,6-tetraethylbenzene, and 1,4-bis(hydroxymethyl)-2,3,5,6-tetraethylbenzene.
Oxidation Reactions: Products include 1,4-bis(formyl)-2,3,5,6-tetraethylbenzene and 1,4-bis(carboxyl)-2,3,5,6-tetraethylbenzene.
Reduction Reactions: The major product is 1,4-bis(methyl)-2,3,5,6-tetraethylbenzene.
科学研究应用
1,4-Bis(chloromethyl)-2,3,5,6-tetraethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying their interactions and functions.
Industry: It is used in the production of polymers and resins with specific properties.
作用机制
The mechanism of action of 1,4-Bis(chloromethyl)-2,3,5,6-tetraethylbenzene involves its reactivity towards nucleophiles. The chloromethyl groups are highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical syntheses and modifications.
Molecular Targets and Pathways: The primary molecular targets are nucleophilic sites such as amine, thiol, and hydroxyl groups. The pathways involved include nucleophilic substitution and addition reactions.
相似化合物的比较
1,4-Bis(chloromethyl)benzene: Lacks the ethyl groups, making it less sterically hindered and more reactive.
1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene: Contains fluorine atoms instead of ethyl groups, which significantly alters its electronic properties.
1,4-Bis(chloromethyl)-naphthalene: A polycyclic aromatic compound with different reactivity and applications.
Uniqueness: 1,4-Bis(chloromethyl)-2,3,5,6-tetraethylbenzene is unique due to the presence of ethyl groups, which provide steric hindrance and influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific synthetic applications where controlled reactivity is desired.
属性
CAS 编号 |
65870-23-7 |
|---|---|
分子式 |
C16H24Cl2 |
分子量 |
287.3 g/mol |
IUPAC 名称 |
1,4-bis(chloromethyl)-2,3,5,6-tetraethylbenzene |
InChI |
InChI=1S/C16H24Cl2/c1-5-11-12(6-2)16(10-18)14(8-4)13(7-3)15(11)9-17/h5-10H2,1-4H3 |
InChI 键 |
FLUCENUQSFONEA-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=C(C(=C1CCl)CC)CC)CCl)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















